molecular formula C20H23N5O2 B7554034 Plasma kallikrein-IN-3

Plasma kallikrein-IN-3

Cat. No. B7554034
M. Wt: 365.4 g/mol
InChI Key: ULUARQDPFVJPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plasma kallikrein-IN-3 is a protease enzyme that is involved in the regulation of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme is synthesized through a complex method and has been extensively researched for its potential applications in scientific research.

Mechanism of Action

Plasma kallikrein-IN-3 acts as a protease enzyme, cleaving specific proteins and peptides involved in blood coagulation and inflammation. The enzyme is involved in the activation of the kinin-kallikrein system, which plays a role in the regulation of blood pressure, inflammation, and pain perception. This compound has also been shown to interact with other proteins involved in blood clotting, such as factor XII and prekallikrein.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including its role in blood coagulation and inflammation. The enzyme has been shown to activate the kinin-kallikrein system, leading to the production of bradykinin, a peptide involved in the regulation of blood pressure and pain perception. Additionally, this compound has been shown to cleave specific proteins involved in blood clotting, leading to the formation of fibrin and the activation of platelets.

Advantages and Limitations for Lab Experiments

Plasma kallikrein-IN-3 has several advantages for use in lab experiments, including its specificity for certain proteins and peptides involved in blood coagulation and inflammation. However, the enzyme can be difficult to purify and may require specialized equipment and expertise. Additionally, the enzyme may be unstable under certain conditions, making it difficult to work with in some experiments.

Future Directions

There are several future directions for research on plasma kallikrein-IN-3. One area of interest is the development of inhibitors of the enzyme for use in the treatment of blood clotting disorders and inflammatory diseases. Additionally, research may focus on the role of this compound in the development of thrombosis and other clotting disorders. Finally, researchers may investigate the potential for this compound as a biomarker for certain diseases or conditions.

Scientific Research Applications

Plasma kallikrein-IN-3 has potential applications in scientific research, particularly in the study of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme has been shown to have a role in the regulation of blood clotting, and research has suggested that it may be involved in the development of thrombosis and other clotting disorders. Additionally, this compound has been shown to have anti-inflammatory properties, and research has suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-8-19(21)24-14(2)18(13)10-22-20(26)16-9-23-25(12-16)11-15-4-6-17(27-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H2,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUARQDPFVJPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate (80.0 mg, 0.318 mmol) in DCM (3 ml) were added HOAt (87.0 mg, 0.637 mmol), collidine (0.127 ml, 0.955 mmol), 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (73.9 mg, 0.318 mmol) and HATU (81.0 mg, 0.212 mmol). After stirring for 2 h at rt, all volatiles were removed in vacuo. The crude intermediate was purified by column chromatography (CombiFlash Companion, 12 g SiO2, TBME to TBME+10% MeOH), dissolved in DCM (3 ml) and TFA (1 ml), kept for 14 h at rt, and concentrated. Purification by column chromatography (CombiFlash Rf, 13 g RediSep Rf C18, MeCN:water 5:95+0.1% TFA to MeCN) afforded the title compound as. 1H-NMR (DMSO-d6, 400 MHz): 2.37 (s, 3H), 3.73 (s, 3H), 4.27 (d, 2H), 5.24 (s, 1H), 6.64 (s, 1H), 6.91 (d, 2H), 7.23 (d, 2H), 7.70 (br, s, 2H), 7.84 (s, 1H), 8.14-8.19 (m, 2H), 13.59 (s, 1H). LCMS RtK=0.71 min, [M+H]+=366.4.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
87 mg
Type
reactant
Reaction Step Two
Quantity
0.127 mL
Type
reactant
Reaction Step Two
Quantity
73.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
81 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.